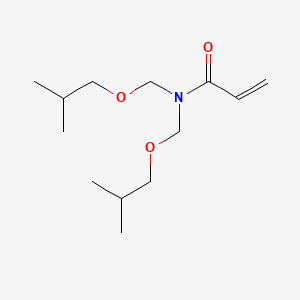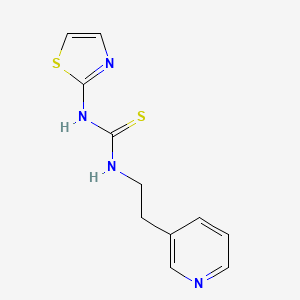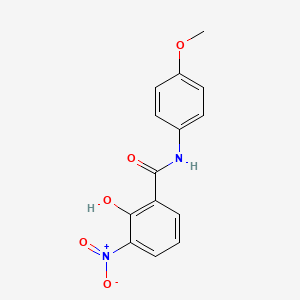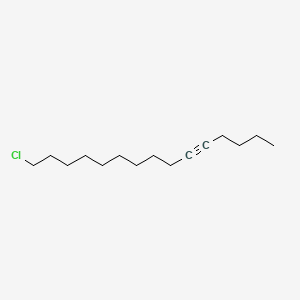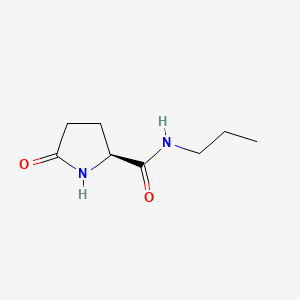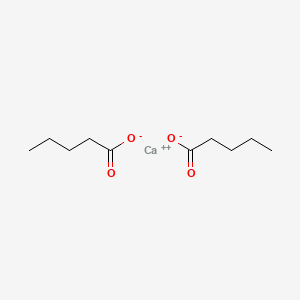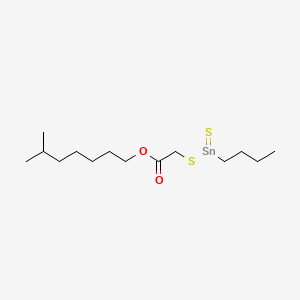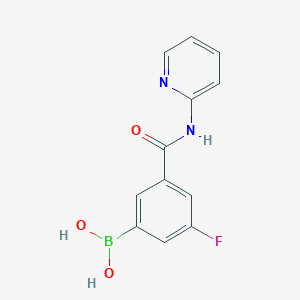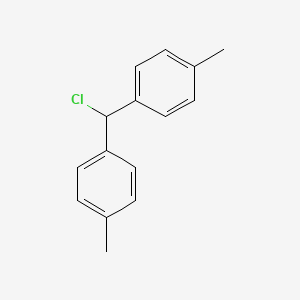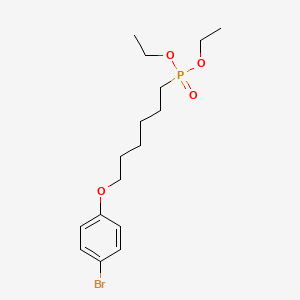
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is a chemical compound with the molecular formula C16H26BrO4P. This compound is known for its unique structure, which includes a bromophenoxy group attached to a hexyl chain, and a phosphonic acid ester group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester typically involves the reaction of 4-bromophenol with 6-bromohexanol to form 6-(4-bromophenoxy)hexanol. This intermediate is then reacted with diethyl phosphite under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological molecules through halogen bonding, while the phosphonic acid ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester
- Phosphonic acid, (6-(4-fluorophenoxy)hexyl)-, diethyl ester
- Phosphonic acid, (6-(4-methylphenoxy)hexyl)-, diethyl ester
Uniqueness
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
Properties
CAS No. |
89210-94-6 |
|---|---|
Molecular Formula |
C16H26BrO4P |
Molecular Weight |
393.25 g/mol |
IUPAC Name |
1-bromo-4-(6-diethoxyphosphorylhexoxy)benzene |
InChI |
InChI=1S/C16H26BrO4P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
InChI Key |
KSJHLCBWEJCIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


